1-Benzhydrylazetidin-3-yl methanesulfonate
Overview
Description
1-Benzhydrylazetidin-3-yl methanesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C17H19NO3S and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Selective Mesylation : 1H-Benzotriazol-1-yl methanesulfonate has been found effective in differentiating amino groups by selective mesylation, useful for separating primary and secondary amino groups in compounds containing both amino and hydroxy groups (Kim, Sung, Choi, & Kim, 1999).
One-Pot Synthesis of Benzoxazoles : Methanesulfonic acid is an effective catalyst in the synthesis of 2-substituted benzoxazoles from carboxylic acids, showing excellent yields and compatibility with various substituents (Kumar, Rudrawar, & Chakraborti, 2008).
Reductive Ring-Opening : Methanesulfonic acid has been used in the reductive ring-opening of O-benzylidene acetals, producing 6-O-benzyl ethers with free 4-OH groups (Zinin, Malysheva, Shpirt, Torgov, & Kononov, 2007).
Linear Alkylbenzenes Production : Methanesulfonic acid (MSA) has been identified as an environmentally benign catalyst for the production of linear alkylbenzenes, with high selectivity and potential for reuse and biodegradation (Luong et al., 2004).
Synthesis of Methanesulfonohydrazides : A method has been developed for synthesizing 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides, demonstrating good yields and a radical process (An, Zheng, & Wu, 2014).
Synthesis of Benzothiazoles : Methanesulfonic Acid/SiO2 is an efficient mixture for synthesizing 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids (Sharghi & Asemani, 2009).
Pharmaceutical Applications : An improved process for synthesizing 1-benzhydrylazetidin-3-ol has been developed, suitable for pharmaceutical applications due to its high yield and purity (Reddy et al., 2010).
Anti-Acetylcholinesterase and Insecticidal Activities : 5-Substituted 1-Methyl-1H-1,2,4-triazol-3-yl methanesulfonates exhibit promising anti-acetylcholinesterase and insecticidal activities, relevant for pharmaceutical and biotechnological applications (Holan, Virgona, & Watson, 1997).
Microbial Metabolism : Methanesulfonic acid is used by aerobic bacteria as a sulfur source for growth and by specialized methylotrophs as a carbon and energy substrate (Kelly & Murrell, 1999).
Dehydrogenative Alkylation : Manganese dioxide-methanesulfonic acid promotes direct dehydrogenative alkylation of sp3 C-H bonds adjacent to a heteroatom, yielding products in good to excellent yields (Liu et al., 2013).
Anti-Convulsant Drug Intermediates : A novel process allows for the preparation of 1,2-benzisoxazole-3-methanesulfonates and sultone oximes, intermediates for the anti-convulsant drug zonisamide (Arava et al., 2007).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .
Properties
IUPAC Name |
(1-benzhydrylazetidin-3-yl) methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-22(19,20)21-16-12-18(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVZMUILYMLJCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374452 | |
Record name | 1-benzhydrylazetidin-3-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33301-41-6 | |
Record name | 1-(Diphenylmethyl)-3-[(methylsulfonyl)oxy]azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33301-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-benzhydrylazetidin-3-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Azetidinol, 1-(diphenylmethyl)-, 3-methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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